molecular formula C20H17N5O3S B2908346 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034260-63-2

3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2908346
M. Wt: 407.45
InChI Key: DBBHCUIOQNXOGL-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[c][1,2,5]thiadiazole, which has been extensively researched for use in photovoltaics or as fluorescent sensors . It also contains a quinazoline-2,4(1H,3H)-dione group, which is a type of heterocyclic compound.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new benzothiadiazole (BTZ) luminogen was prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling of 8-iodoquinolin-4 (1H)-one and a BTZ bispinacol boronic ester .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and heteroatoms. The benzo[c][1,2,5]thiadiazole group is known to exhibit tunable electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV .


Chemical Reactions Analysis

The compound’s chemical reactivity could be influenced by its electron-deficient nature. For example, it has been reported that electron-deficient monomers based on the benzo[c][1,2,5]thiadiazole motif can be used to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .


Physical And Chemical Properties Analysis

The compound is likely to exhibit interesting optoelectronic and photophysical properties due to the presence of the benzo[c][1,2,5]thiadiazole and quinazoline-2,4(1H,3H)-dione groups .

Future Directions

The compound could potentially be used in the development of new materials for electronic and optical applications . Additionally, it could be explored for use in photovoltaics or as fluorescent sensors .

properties

IUPAC Name

3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c26-18(12-5-6-16-17(11-12)23-29-22-16)24-9-7-13(8-10-24)25-19(27)14-3-1-2-4-15(14)21-20(25)28/h1-6,11,13H,7-10H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBHCUIOQNXOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

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